KRAS G12D inhibitor 14, also known as ERAS-5024, is a selective small-molecule inhibitor targeting the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation occurs in approximately 45% of pancreatic cancer cases and is associated with poor prognosis and limited treatment options. The development of inhibitors like ERAS-5024 represents a significant advancement in targeted cancer therapies aimed at this oncogenic mutation.
ERAS-5024 falls under the category of small-molecule inhibitors and specifically targets the KRAS G12D mutation. It is classified as a selective inhibitor due to its ability to preferentially bind to the mutant form of KRAS over the wild-type variant.
The synthesis of ERAS-5024 involved several key steps, including the identification of lead compounds through high-throughput screening and medicinal chemistry optimization. The initial hit was identified from quinazoline scaffolds that exhibited promising activity against KRAS G12D.
The synthesis process included:
ERAS-5024 features a quinazoline core structure with specific substituents that enhance its interaction with the KRAS G12D protein. The crystal structure revealed that it forms critical hydrogen bonds and salt bridges with residues in the switch II pocket of KRAS G12D.
The binding affinity of ERAS-5024 was characterized by an IC50 value of approximately 2.1 nM for phosphorylated extracellular signal-regulated kinase 1/2 (pERK), indicating its potent inhibitory effect .
The synthesis of ERAS-5024 involved several chemical reactions, including:
The structural modifications were guided by structure-activity relationship studies, which helped identify how changes in substituents affected binding affinity and selectivity .
ERAS-5024 exerts its antitumor effects by inhibiting the active form of KRAS G12D, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. It binds selectively to the switch II pocket of the mutant protein, stabilizing it in an inactive conformation.
Binding studies demonstrated that ERAS-5024 effectively reduced levels of active KRAS and downstream signaling proteins in preclinical models, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12D mutation .
ERAS-5024 is characterized by:
Key chemical properties include:
ERAS-5024 is primarily utilized in cancer research as a tool compound to study the effects of inhibiting KRAS G12D on tumor growth and signaling pathways. Its potential applications include:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5